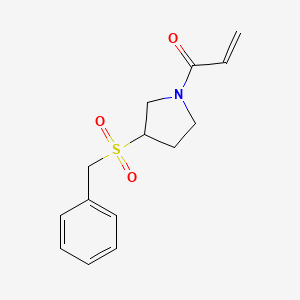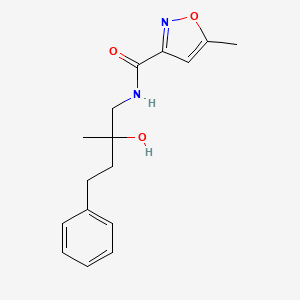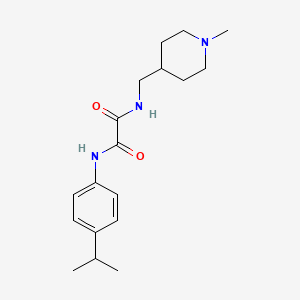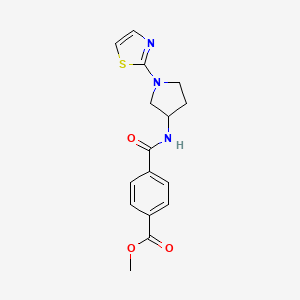![molecular formula C48H46N2P2 B2905158 N,N'-(p-Phenylene)bis[tris(4-methylphenyl)phosphine imide] CAS No. 51870-56-5](/img/structure/B2905158.png)
N,N'-(p-Phenylene)bis[tris(4-methylphenyl)phosphine imide]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-(p-Phenylene)bis[tris(4-methylphenyl)phosphine imide] (PPMPI) is a novel organophosphorus compound with a wide range of applications in scientific research. It has been studied for its potential as a catalyst for organic synthesis, its role in drug design, and its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Oxidation Catalyst
“N,n’-bis(tri-p-tolylphosphoranylidene)benzene-1,4-diamine” is a phosphorus ylide that has been shown to be a highly efficient oxidation catalyst . This means it can speed up oxidation reactions, which involve the loss of electrons from a substance.
Functional Molecule
This compound is also classified as a functional molecule due to its ability to program certain properties . This means it can be designed to perform specific functions in various chemical reactions or processes.
Covalent Organic Frameworks
The compound has potential applications in the development of covalent organic frameworks (COFs) . COFs are crystalline porous materials constructed from molecular building blocks using diverse linkage chemistries. They have numerous potential applications due to their tailor-made design and immense variety of building blocks.
Light Harvesting
In the context of COFs, this compound can act as a light harvester . This means it can absorb light and transfer that energy to other parts of the framework, which is particularly useful in solar energy applications.
Semiconductor
The compound can also function as a semiconductor . Semiconductors are materials that have a conductivity level somewhere between conductors (like metals) and nonconductors or insulators (like ceramics). They are essential in modern electronic devices.
Redox Centers
In COFs, this compound can serve as redox centers . Redox centers are locations within a molecule where redox reactions (those involving the transfer of electrons) occur. These are crucial in many biological processes and industrial applications.
Antimicrobial Activity
There is potential for the compound to be used in antimicrobial applications . This could involve using the compound to kill or inhibit the growth of microorganisms.
Electrochromic Materials
The compound has potential applications in the development of electrochromic materials . These are materials that can change their color when a burst of charge is applied. They have a wide range of applications, including smart windows, displays, and mirrors.
Mecanismo De Acción
Target of Action
The primary target of N,n’-bis(tri-p-tolylphosphoranylidene)benzene-1,4-diamine, also known as N,N’-(p-Phenylene)bis[tris(4-methylphenyl)phosphine imide], is the perovskite solar cells (PSCs) . This compound plays a significant role in the performance of these solar cells.
Mode of Action
This compound interacts with its targets by acting as an efficient oxidation catalyst . It is involved in the trap-assisted recombination mechanism in PSCs . Despite the presence of traps at interfaces and grain boundaries, their neutral disposition along with the long-lived nature of holes leads to the high performance of PSCs .
Biochemical Pathways
The compound affects the recombination pathways in PSCs . It is involved in the trap-assisted recombination channels, including grain boundaries and interfaces, and their correlation to defect ions in PSCs .
Pharmacokinetics
The compound is co-sublimed at temperatures ranging from 135-160°C for the dopants to 250°C for the pure charge transport molecules .
Result of Action
The action of this compound results in enhanced performance of PSCs . It helps in achieving high device efficiency due to its role in the recombination of charge carriers in the device, which reduces the fill factor (FF) and the open-circuit voltage (VOC) of the solar cell .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the vacuum deposition process used in the preparation of PSCs requires a specific temperature range . Furthermore, the presence of traps at grain boundaries and interfaces can affect the compound’s action .
Propiedades
IUPAC Name |
tris(4-methylphenyl)-[4-[[tris(4-methylphenyl)-λ5-phosphanylidene]amino]phenyl]imino-λ5-phosphane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H46N2P2/c1-35-7-23-43(24-8-35)51(44-25-9-36(2)10-26-44,45-27-11-37(3)12-28-45)49-41-19-21-42(22-20-41)50-52(46-29-13-38(4)14-30-46,47-31-15-39(5)16-32-47)48-33-17-40(6)18-34-48/h7-34H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGJWJTLJTUQIEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)P(=NC2=CC=C(C=C2)N=P(C3=CC=C(C=C3)C)(C4=CC=C(C=C4)C)C5=CC=C(C=C5)C)(C6=CC=C(C=C6)C)C7=CC=C(C=C7)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H46N2P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
712.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(7-chloro-5-oxo-1-((2-oxo-2-(phenylamino)ethyl)thio)-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-isopropylpropanamide](/img/structure/B2905076.png)
![2-methyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2905077.png)

![1-(3-Chloro-4-fluorophenyl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2905079.png)
![1-([2,3'-Bifuran]-5-ylmethyl)-3-(2,6-difluorophenyl)urea](/img/structure/B2905082.png)



![Tert-butyl N-[(1-chlorosulfonylpiperidin-4-yl)methyl]carbamate](/img/structure/B2905091.png)
![3-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-N'-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2905092.png)
![N-[[4-Fluoro-3-(methoxymethyl)phenyl]methyl]but-2-ynamide](/img/structure/B2905093.png)


